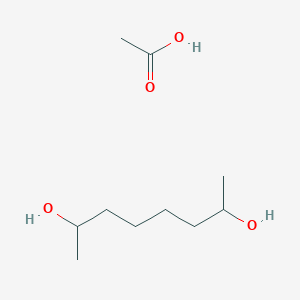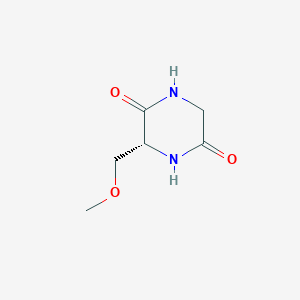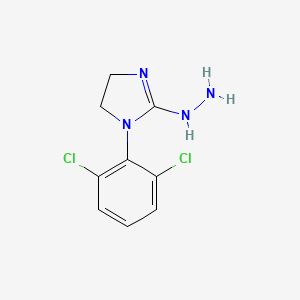![molecular formula C19H11FO3 B12532064 2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one CAS No. 652138-40-4](/img/structure/B12532064.png)
2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one is a synthetic organic compound belonging to the class of naphthopyrans This compound is characterized by the presence of a fluorophenyl group and a hydroxyl group attached to a naphthopyran core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 2-hydroxy-1,4-naphthoquinone under basic conditions, followed by cyclization to form the naphthopyran core. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and reduce reaction times . Additionally, the use of continuous flow reactors can improve scalability and efficiency in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The naphthopyran core can be reduced to form dihydro derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Formation of 2-(4-Fluorophenyl)-6-oxo-4H-naphtho[1,2-b]pyran-4-one.
Reduction: Formation of 2-(4-Fluorophenyl)-6-hydroxy-4H-dihydronaphtho[1,2-b]pyran-4-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antiproliferative and anticancer activities.
Industry: Utilized in the development of photochromic materials and dyes.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is mediated through the inhibition of cancer cell proliferation and induction of apoptosis . The compound may interact with protein kinases and other cellular proteins, leading to the disruption of cell signaling pathways and ultimately causing cell death.
Comparación Con Compuestos Similares
Similar Compounds
Benzopyran-4-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Isoxazole hybrids: These compounds combine the naphthopyran core with an isoxazole moiety, enhancing their biological properties.
Uniqueness
2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The hydroxyl group also contributes to its reactivity and potential for further functionalization.
Propiedades
Número CAS |
652138-40-4 |
|---|---|
Fórmula molecular |
C19H11FO3 |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-6-hydroxybenzo[h]chromen-4-one |
InChI |
InChI=1S/C19H11FO3/c20-12-7-5-11(6-8-12)18-10-17(22)15-9-16(21)13-3-1-2-4-14(13)19(15)23-18/h1-10,21H |
Clave InChI |
WLGHIXFAVGTVAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CC=C(C=C4)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bis[5-(p-toluoyl)-1H-pyrrole-2-yl]methane](/img/structure/B12532001.png)



![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)-](/img/structure/B12532032.png)






